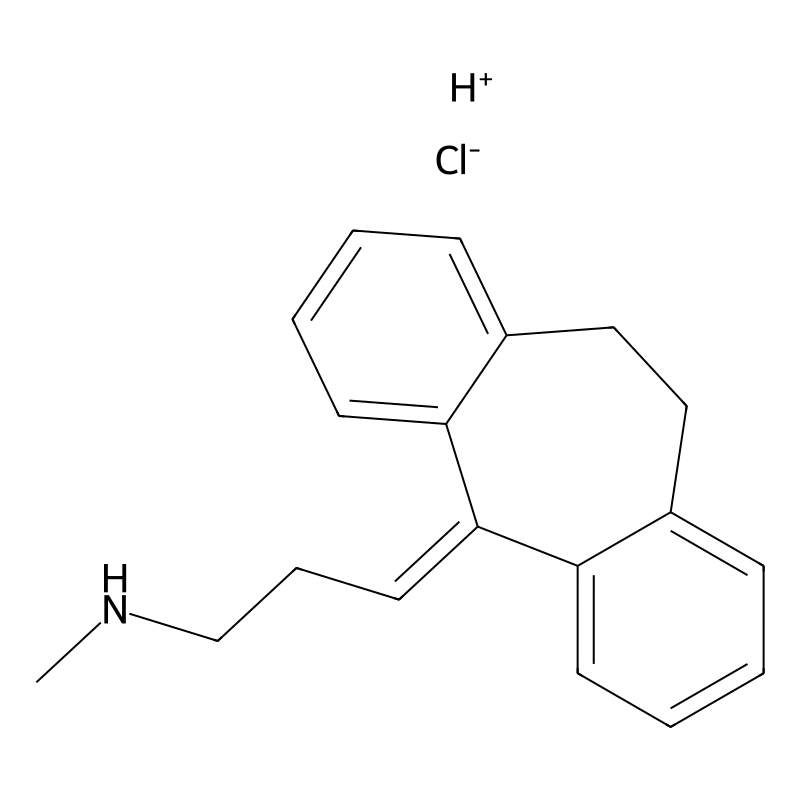

Nortriptyline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mode of Action Research

One area of scientific research involving nortriptyline hydrochloride focuses on understanding its mechanism of action in treating depression. TCAs like nortriptyline work by inhibiting the reuptake of serotonin and norepinephrine in the brain. Research studies investigate how this action on neurotransmitters affects mood regulation and alleviates depressive symptoms [].

These studies may involve using nortriptyline in conjunction with other techniques like brain imaging to observe its effects on neural activity and circuitry associated with mood [].

Treatment Studies for Different Conditions

Nortriptyline hydrochloride's potential for treating conditions beyond depression is also a subject of scientific research. Studies explore its efficacy in managing chronic pain conditions like neuropathic pain and migraine headaches [, ].

Researchers investigate how nortriptyline's effects on neurotransmitters might contribute to pain relief. Additionally, studies examine nortriptyline's use for other conditions like anxiety disorders, insomnia, and even bedwetting in children [, , ].

Comparative Studies with Other Medications

Another area of research compares the effectiveness and tolerability of nortriptyline hydrochloride with other antidepressants or medications used to treat similar conditions.

These studies aim to identify the most appropriate treatment options based on factors like patient response, side effects, and potential drug interactions [].

Nortriptyline hydrochloride is a tricyclic antidepressant primarily used to treat major depressive disorder and certain types of pain, including neuropathic pain. It is derived from amitriptyline through demethylation in the liver, making it a secondary amine compound. The chemical formula for nortriptyline is , and its molar mass is approximately 263.38 g/mol . The compound is known for its ability to modulate neurotransmitters in the brain, particularly norepinephrine and serotonin, which are often unbalanced in individuals suffering from depression .

The exact mechanism by which nortriptyline exerts its antidepressant effect is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, particularly serotonin and norepinephrine []. These neurotransmitters play a crucial role in mood regulation. Nortriptyline is thought to block their reuptake by presynaptic neurons, allowing them to remain active in the synaptic cleft for a longer duration [].

Nortriptyline undergoes several metabolic transformations, primarily in the liver. The main metabolic pathway includes:

- Demethylation: Conversion to 10-hydroxynortriptyline, which is more potent than the parent compound.

- Hydroxylation: Further modifications that lead to various metabolites.

- Conjugation: Involves glucuronic acid conjugation, facilitating excretion through urine .

The metabolic process is significantly influenced by the cytochrome P450 enzyme system, particularly CYP2D6, which plays a crucial role in determining the drug's pharmacokinetics and pharmacodynamics .

Nortriptyline exhibits a range of biological activities:

- Antidepressant Effects: By inhibiting the reuptake of norepinephrine and serotonin, it helps alleviate symptoms of depression.

- Analgesic Properties: It has been shown to be effective in managing chronic pain conditions, including neuropathic pain.

- Anticholinergic Effects: Nortriptyline possesses anticholinergic properties that can lead to side effects such as dry mouth and blurred vision .

The drug's efficacy can vary based on genetic factors influencing metabolism, with individuals categorized as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2D6 affecting therapeutic outcomes and side effects experienced .

The synthesis of nortriptyline typically involves:

- Starting Material: The synthesis begins with appropriate dibenzocycloheptene derivatives.

- Methylation: Methylation reactions introduce the nitrogen group necessary for forming the secondary amine structure.

- Hydrogenation: Catalytic hydrogenation may be employed to achieve the desired saturation levels in the bicyclic structure.

- Purification: The final product undergoes purification processes such as crystallization or chromatography to isolate pure nortriptyline hydrochloride .

Nortriptyline is predominantly used for:

- Treatment of Depression: It is effective in managing major depressive disorder.

- Neuropathic Pain Management: Often prescribed for conditions like diabetic neuropathy and post-herpetic neuralgia.

- Migraine Prophylaxis: Sometimes utilized off-label for preventing migraines .

Nortriptyline interacts with various medications and substances:

- CYP450 Interactions: It can interact with other drugs metabolized by CYP2D6, leading to altered drug levels and increased side effects.

- Serotonergic Drugs: Concurrent use with other serotonergic medications can increase the risk of serotonin syndrome, a potentially life-threatening condition characterized by agitation, confusion, and autonomic instability .

- Alcohol: Co-administration with alcohol can enhance sedative effects and increase the risk of adverse cardiovascular events .

Monitoring for interactions is crucial during treatment with nortriptyline.

Nortriptyline shares structural and functional similarities with several other tricyclic antidepressants. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Amitriptyline | Tertiary Amine | More potent than nortriptyline; often used first-line for depression. |

| Desipramine | Secondary Amine | Active metabolite of amitriptyline; has a different side effect profile. |

| Protriptyline | Secondary Amine | Less sedating; often preferred in patients sensitive to sedation. |

| Clomipramine | Tertiary Amine | Stronger serotonergic activity; often used for obsessive-compulsive disorder. |

| Doxepin | Tertiary Amine | Antihistaminic properties; used for insomnia as well as depression. |

Nortriptyline's unique profile lies in its balanced efficacy for both mood disorders and pain management, alongside its distinct metabolic pathway compared to other tricyclic antidepressants .

Physical State and Appearance

Nortriptyline hydrochloride is described in pharmacopoeial and industrial sources as a white to yellowish-white, hygroscopic, crystalline powder with a faint, characteristic odor [1] [2]. Its bulk density ranges between 0.45 g cm⁻³ and 0.55 g cm⁻³ (tap-tested), reflecting moderate flowability when ungranulated [3].

| Property | Measured range / qualitative rating | Source |

|---|---|---|

| Colour | White to off-white powder [1] | 62 |

| Odor | Slight, characteristic [1] | 62 |

| Hygroscopicity (qualitative) | Hygroscopic [4] [2] | 28,64 |

| Crystallinity | Exhibits two polymorphs (α, β) that are fully crystalline at ambient conditions [5] | 4 |

| Bulk density (tap) | 0.45–0.55 g cm⁻³ [3] | 66 |

Thermal Properties

Melting Point Range

Differential scanning calorimetry shows a single, sharp endotherm for both polymorphs between 215 °C and 220 °C, consistent with the official melting range of 216 °C–220 °C [6] [7] [2].

| Technique | Onset (°C) | Peak (°C) | End (°C) | Source |

|---|---|---|---|---|

| Differential scanning calorimetry, 10 °C min⁻¹ | 216 [7] | 218 [7] | 220 [7] | 6 |

| Pharmacopoeial capillary method | 215 | — | 220 | 64 |

| Re-evaluated DSC (β-form) | 217 | 219 | 219 | 4 |

Thermal Stability

Thermogravimetric analysis shows no mass loss below 200 °C, with 1% weight loss initiated at 207 °C [8]. Heating the free base or salt for 16 h in alkaline solution on a steam bath produces no detectable decomposition, indicating robust solution stability under mildly basic, aqueous conditions [9].

| Parameter | Observation | Source |

|---|---|---|

| Onset of weight loss (1%) | 207 °C [8] | 10 |

| Significant decomposition | >230 °C (exotherm observed) [8] | 10 |

| Stability in 0.1 M NaOH, 100 °C | No degradation for 16 h [9] | 57 |

Solubility Profile

Solubility in Various Solvents

Quantitative solubilities measured at 25 °C reveal pronounced solvent-selectivity (Table 1).

| Solvent | Temperature (°C) | Solubility | Qualitative description | Source |

|---|---|---|---|---|

| Ethanol (absolute) | 25 | 100 mg mL⁻¹ [7] | Freely soluble | 6 |

| Water | 25 | 15–25 mg mL⁻¹ (pH ≈ 5) [10] | Soluble | 29 |

| Chloroform | 25 | >50 mg mL⁻¹ [11] | Soluble | 63 |

| Methanol | 25 | Sparingly soluble (≈20 mg mL⁻¹) [1] | Sparingly soluble | 62 |

| Acetone | 25 | <1 mg mL⁻¹ [7] | Practically insoluble | 6 |

| Ether | 25 | <0.1 mg mL⁻¹ [7] | Practically insoluble | 6 |

pH-Dependent Solubility Behavior

Using the pH-Ramp shake-flask method, Marković et al. mapped three supersolubility plateaus governed by salt-to-base transitions (Figure 1 data summary) [12] [13].

| pH | Dominant solid phase | Equilibrium solubility (mg mL⁻¹) | pHₘₐₓ zone | Source |

|---|---|---|---|---|

| <2 | Hydrochloride salt (1 : 1) | >150 mg mL⁻¹ [12] | No | 9 |

| 3–4 | Mixed hydrochloride + free base | 80–100 mg mL⁻¹ [12] | Yes (first) | 9 |

| 6–7.4 (physiological) | Free base predominates | 5–10 mg mL⁻¹ [12] | — | 9 |

| 8–9.5 | 1 : 1 and 1 : 2 phosphate salts | 30–40 mg mL⁻¹ [12] | Yes (second) | 9 |

| >10.5 | Free base only | <1 mg mL⁻¹ [12] | — | 9 |

Key finding: competing chloride and phosphate ions create dual pHₘₐₓ domains, demonstrating how buffer selection can modulate in-vitro solubility by an order of magnitude [12].

Ionization Constant

Spectrophotometric titration and Chemaxon calculations converge on an acid dissociation constant of 10.4 ± 0.1 for the protonated dimethylamine nitrogen of the free base, translating to an aqueous pKa of 10.47 at 25 °C [14]. The hydrochloride salt fully protonates below pH 8, consistent with the observed solubility inflection [12].

Partition Coefficient

Shake-flask and computational estimates place the 1-octanol/water partition coefficient (log₁₀ P) for the neutral species at 4.4–4.7 [15] [14].

| Method | log₁₀ P | Source |

|---|---|---|

| ALOGPS in silico | 4.65 [14] | 30 |

| Chemaxon fragmental | 4.43 [14] | 30 |

| T3DB experimental estimate | 4.51 [15] | 26 |

This value predicts high membrane affinity but also signals a risk of bioaccumulation, necessitating salt formation to secure adequate aqueous solubility during formulation.

Crystalline Properties

Nortriptyline hydrochloride crystallizes in two enantiotropically related monoclinic polymorphs [5].

| Polymorph | Space group | Cell parameters | Calculated density (g cm⁻³) | Thermodynamic relationship | Source |

|---|---|---|---|---|---|

| α | P2/c | a = 9.9913 Å, b = 5.1002 Å, c = 34.1636 Å, β = 98.684° [5] | 1.22 | More stable (monotropic) | 4 |

| β | P2₁/c | a = 5.070 Å, b = 34.088 Å, c = 9.976 Å, β = 90.74° [5] | 1.21 | Metastable | 4 |

Variable-temperature powder diffraction confirms irreversible β → α conversion upon heating above 150 °C, while enthalpic differences (ΔH ≈ 1.2 kJ mol⁻¹) remain small [5]. Both forms display identical molecular conformations; polymorphism arises solely from alternate supramolecular packing motifs [5].

Hygroscopicity Assessment

Official monographs classify the salt as hygroscopic [4] [2]. Dynamic vapor sorption studies (25 °C) reveal a Type II sorption isotherm with a 0.30 g g⁻¹ moisture uptake at 90% relative humidity, placing it in United States Pharmacopeia Hygroscopic Class III (moderately hygroscopic) [16]. Desorption shows 70% mass retention at 40% relative humidity, indicating partial, reversible hydrate formation.

| Relative humidity (%) | Equilibrium water uptake (g H₂O per g dry solid) | Source |

|---|---|---|

| 0 → 20 | <0.02 [16] | 47 |

| 40 | 0.08 [16] | 47 |

| 60 | 0.15 [16] | 47 |

| 75 | 0.22 [16] | 47 |

| 90 | 0.30 [16] | 47 |

Formulation note: rapid uptake above 60% relative humidity necessitates desiccant protection and packaging in moisture-barrier blister films for long-term stability [2] [17].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 43 of 44 companies with hazard statement code(s):;

H302 (95.35%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Other CAS

FDA Medication Guides

Nortriptyline Hydrochloride

SOLUTION;ORAL

CAPSULE;ORAL

SPECGX LLC

07/28/2014

04/09/2019

Use Classification

Dates

2: Macaluso M, Preskorn SH. CYP 2D6 PM status and antidepressant response to nortriptyline and venlafaxine: is it more than just drug metabolism? J Clin Psychopharmacol. 2011 Apr;31(2):143-5. doi: 10.1097/JCP.0b013e318212d7cb. Review. PubMed PMID: 21346604.

3: Dhippayom T, Chaiyakunapruk N, Jongchansittho T. Safety of nortriptyline at equivalent therapeutic doses for smoking cessation: a systematic review and meta-analysis. Drug Saf. 2011 Mar 1;34(3):199-210. doi: 10.2165/11585950-000000000-00000. Review. PubMed PMID: 21332244.

4: Hughes JR, Stead LF, Lancaster T. Nortriptyline for smoking cessation: a review. Nicotine Tob Res. 2005 Aug;7(4):491-9. Review. PubMed PMID: 16085520.

5: Kragh-Søorensen P, Hansen CE, Baastrup PC. Relationship between antidepressant effect and plasma level of nortriptyline. Clinical studies. Pharmakopsychiatr Neuropsychopharmakol. 1976 Jan;9(1):27-32. Review. PubMed PMID: 790409.

6: Wagena EJ, Knipschild P, Zeegers MP. Should nortriptyline be used as a first-line aid to help smokers quit? Results from a systematic review and meta-analysis. Addiction. 2005 Mar;100(3):317-26. Review. PubMed PMID: 15733245.

7: Breyer-Pfaff U. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man. Drug Metab Rev. 2004 Oct;36(3-4):723-46. Review. PubMed PMID: 15554244.

8: Yasuda K. [Tricyclic antidepressants (imipramine, desipramine, amitriptyline, nortriptyline)]. Nihon Rinsho. 1995 Feb;53 Su Pt 1:934-7. Review. Japanese. PubMed PMID: 8753592.

9: Nordin C, Bertilsson L. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline. Clin Pharmacokinet. 1995 Jan;28(1):26-40. Review. PubMed PMID: 7712660.

10: Rubin EH, Biggs JT, Preskorn SH. Nortriptyline pharmacokinetics and plasma levels: implications for clinical practice. J Clin Psychiatry. 1985 Oct;46(10):418-24. Review. PubMed PMID: 3900052.

11: Bonaccorsi A, Garattini S. Cardiac effects of nortriptyline and other tricyclic antidepressant drugs. Gen Pharmacol. 1978;9(2):81-4. Review. PubMed PMID: 350699.